![molecular formula C21H18ClFN2OS B2447143 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223955-92-7](/img/structure/B2447143.png)
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the spirocyclic family of compounds and has shown promising results in various research studies.
Scientific Research Applications
Supramolecular and Crystallographic Insights
Research by Simić et al. (2021) on cyclohexane-5-spirohydantoin derivatives, which share a similar spirocyclic and halogenated aromatic structure, provides insights into how fluorination affects molecular interactions and crystal packing. The study demonstrates the impact of fluorine atoms on forming three-dimensional networks through hydrogen-bonded structures, emphasizing the role of halogen bonding in developing supramolecular architectures (Simić et al., 2021).
Antimicrobial and Antifungal Applications
Compounds structurally related to the query show significant antimicrobial and antifungal activities. For instance, Rajanarendar et al. (2010) synthesized isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and related compounds, demonstrating notable biological activities against various bacterial and fungal strains. These findings highlight the potential of spirocyclic compounds in developing new antimicrobial agents (Rajanarendar et al., 2010).
Pharmacological Properties
Further research into spirocyclic compounds indicates their potential in pharmacology. Flefel et al. (2019) developed spirothiazolidine analogs exhibiting significant anticancer and antidiabetic activities, underscoring the therapeutic potential of spirocyclic compounds in treating chronic diseases. These compounds were found to be effective against human breast and liver carcinoma cell lines, as well as showing promise as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
Chemical Synthesis and Modification
On a synthetic level, the work of Yu Zhou (2002) on synthesizing 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a compound with a similar halogenated aromatic structure, illustrates the complexity and challenges in constructing such molecules. This research provides valuable insights into the methodologies and reactions applicable to synthesizing and modifying compounds like "3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" (Zhou Yu, 2002).
properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)18-20(27)25(21(24-18)11-2-1-3-12-21)19(26)14-7-9-17(23)10-8-14/h4-10,13H,1-3,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJPIDIOUJHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
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